molecular formula C25H19N3O2 B4630844 N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide

N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide

Cat. No. B4630844
M. Wt: 393.4 g/mol
InChI Key: RVFUZMFDLHVXAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide involves several key steps, starting from common intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, which reacts with various thiols or thiones to form targeted molecules. These synthesis pathways are characterized by their ability to introduce various substituents, allowing for the exploration of structure-activity relationships. The synthesized compounds are typically elucidated using techniques such as IR, NMR, Mass spectra, and elemental analysis (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

Structural analysis of these compounds reveals their complexity and the importance of the naphthoimidazolyl and phenoxyacetamide groups in defining their chemical behavior and potential biological activities. The structural motifs present contribute to the molecules' overall conformational stability and electronic properties, which are crucial for their interactions with biological targets.

Chemical Reactions and Properties

The chemical reactivity of N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide derivatives is influenced by the presence of the imidazole ring, which can participate in various nucleophilic and electrophilic reactions. These compounds exhibit a range of chemical behaviors, including potential for redox reactions, ability to form hydrogen bonds, and interactions with metal ions, which could be exploited in catalysis or material science applications.

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystallinity, are determined by their molecular structure. The presence of aromatic systems and heteroatoms affects their polarity, solubility in different solvents, and phase behavior, which are critical parameters for their formulation and application in different domains.

Chemical Properties Analysis

Chemically, these molecules show a range of activities, including potential antibacterial properties as indicated by their significant activity in antibacterial assays. The variation in substituents on the naphthoimidazolyl and phenoxyacetamide frameworks can lead to a wide range of chemical properties, allowing for the exploration of these compounds in various chemical and biological contexts (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Scientific Research Applications

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological potential of novel derivatives, including oxadiazoles and pyrazoles, which share structural motifs with N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide. These compounds were assessed for their binding affinity against targets like the epidermal growth factor receptor (EGFR), tubulin, and enzymes like cyclooxygenase-2 (COX-2), showing moderate inhibitory effects and potential in tumor inhibition and anti-inflammatory actions (Faheem, 2018).

Anti-Inflammatory Agents

Research on 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazoles revealed their evaluation as anti-inflammatory agents. One of the compounds from this class demonstrated significant potential in clinical trials as a nonacidic anti-inflammatory and analgesic agent (Toja et al., 1984).

Photoswitching Compounds

A study on naphthalene-bridged phenoxyl-imidazolyl radical complex (Np-PIC) introduced a novel fast switchable negative photochromic compound. This research hints at the potential of naphtho[2,3-d]imidazol derivatives in the development of photoresponsive materials, showcasing rapid thermal back reactions and chiroptical switching capabilities (Mutoh et al., 2016).

Anticancer and DNA Binding

Another investigation into benzimidazole-containing compounds revealed their ability to bind to calf thymus DNA and exhibit substantial in vitro cytotoxic effects against various cancer cell lines. Such studies underscore the relevance of imidazole derivatives in chemotherapy and DNA interaction research, providing a foundation for exploring the therapeutic potential of N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide in similar contexts (Paul et al., 2015).

properties

IUPAC Name

N-[3-(1H-benzo[f]benzimidazol-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c29-24(16-30-21-11-2-1-3-12-21)26-20-10-6-9-19(13-20)25-27-22-14-17-7-4-5-8-18(17)15-23(22)28-25/h1-15H,16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFUZMFDLHVXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC5=CC=CC=C5C=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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